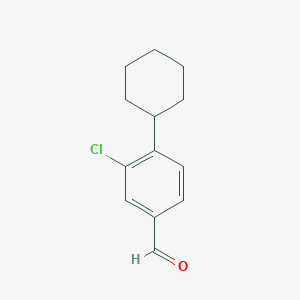

3-Chloro-4-cyclohexylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyclohexylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMNCPJGQAMUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444045 | |

| Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40891-68-7 | |

| Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Cyclohexylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 3-Chloro-4-cyclohexylbenzaldehyde

A retrosynthetic analysis of this compound (I) reveals several potential disconnections. The formyl group can be introduced via formylation of a 2-chloro-1-cyclohexylbenzene precursor (II), or by oxidation of a corresponding benzyl (B1604629) alcohol (III) or methylarene. The chloro and cyclohexyl groups can be installed on a benzaldehyde (B42025) scaffold through electrophilic halogenation and Friedel-Crafts type reactions, respectively.

Key Precursors:

2-Chloro-1-cyclohexylbenzene

(3-Chloro-4-cyclohexylphenyl)methanol

4-Cyclohexylbenzaldehyde (B1266146)

3-Chlorobenzaldehyde (B42229) nih.gov

A plausible synthetic route involves the cyclohexylation of a substituted benzene (B151609) derivative, followed by the introduction of the formyl group. Alternatively, starting with a pre-functionalized benzaldehyde and introducing the remaining substituents is also a viable strategy.

Classical Synthetic Routes Applied to this compound Precursors

Formylation reactions are crucial for introducing the aldehyde functionality onto an aromatic ring. For a precursor like 2-chloro-1-cyclohexylbenzene, these methods can be applied to yield the target molecule.

Gattermann Reaction: This reaction typically uses hydrogen cyanide and a Lewis acid catalyst. Due to the toxicity of HCN, a variation known as the Gattermann-Koch reaction (using carbon monoxide and HCl) or the use of less hazardous reagents like zinc cyanide is often preferred.

Vilsmeier-Haack Reaction: A milder method that employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic substitution would likely direct the formyl group to the position para to the cyclohexyl group, which is activated and less sterically hindered.

Reimer-Tiemann Reaction: This method is primarily for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While not directly applicable to a non-phenolic precursor, it highlights a classical approach to aromatic formylation. A related procedure for the ortho-formylation of phenols using magnesium dichloride and paraformaldehyde has been reported to be highly regioselective. orgsyn.org

A patent describes a formylation step in the synthesis of a related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, from 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) using a formylation reagent. google.com

If the synthetic strategy proceeds through (3-chloro-4-cyclohexylphenyl)methanol, its oxidation to the aldehyde is a key step.

Chromic Acid-Based Reagents: Strong oxidizing agents like chromic acid (formed from sodium or potassium dichromate and sulfuric acid) will typically oxidize a primary alcohol to a carboxylic acid. youtube.com To stop the oxidation at the aldehyde stage, milder, anhydrous reagents are necessary.

Pyridinium Chlorochromate (PCC): PCC is a selective oxidizing agent that converts primary alcohols to aldehydes without over-oxidation to the carboxylic acid. youtube.com This makes it a suitable choice for the synthesis of this compound from its corresponding alcohol.

The oxidation of a methylarene (3-chloro-4-cyclohexyltoluene) to the benzaldehyde is also a possibility, often requiring specific reagents to avoid oxidation to the carboxylic acid.

Introducing the chlorine atom can be achieved through electrophilic or nucleophilic aromatic substitution, depending on the chosen precursor.

Electrophilic Halogenation: Starting with 4-cyclohexylbenzaldehyde nih.gov, direct chlorination using a halogenating agent like chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) could be employed. The directing effects of the aldehyde (meta-directing) and the cyclohexyl group (ortho, para-directing) would need to be carefully considered to achieve the desired 3-chloro substitution.

Sandmeyer Reaction: If the synthesis starts from an aniline (B41778) derivative, a Sandmeyer reaction provides a reliable method for introducing a chlorine atom. For example, diazotization of 3-amino-4-cyclohexylbenzaldehyde followed by treatment with cuprous chloride would yield the target compound.

The introduction of the cyclohexyl group onto the aromatic ring is typically accomplished through a Friedel-Crafts alkylation or acylation-reduction sequence.

Friedel-Crafts Alkylation: Reacting 3-chlorobenzaldehyde nih.govsigmaaldrich.comnist.gov with cyclohexene (B86901) or cyclohexyl chloride in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid (e.g., AlCl₃) can introduce the cyclohexyl group. The regioselectivity will be influenced by the directing effect of the existing chloro and formyl substituents.

Friedel-Crafts Acylation followed by Reduction: To avoid potential polyalkylation and rearrangement issues associated with Friedel-Crafts alkylation, an alternative is to first perform a Friedel-Crafts acylation with cyclohexanecarbonyl chloride to form a ketone. The resulting ketone is then reduced to the cyclohexyl group, for instance, via a Clemmensen or Wolff-Kishner reduction. A patent for a related compound mentions the reduction of a ketone intermediate using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521), which is characteristic of a Wolff-Kishner reduction. google.com

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers more efficient and selective catalytic methods that can be applied to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, or other cross-coupling reactions could be envisioned. For example, a Suzuki coupling between a boronic acid derivative of cyclohexene and a dihalobenzene, followed by subsequent functional group manipulations, could be a viable route.

Directed C-H Activation/Functionalization: This cutting-edge strategy allows for the direct functionalization of C-H bonds. A directing group on the aromatic ring can guide a transition metal catalyst to a specific C-H bond for functionalization, such as halogenation or alkylation. For instance, an ortho-lithiation strategy has been used to prepare 2-substituted 3-chlorobenzaldehydes from the corresponding 2-(3-chlorophenyl)-1,3-dioxolanes. researchgate.net

A patent for the synthesis of 4-trans-(4-alkyl)cyclohexylbenzaldehyde highlights the use of a Friedel-Crafts alkylation reaction and notes that their designed route avoids byproducts and uses less expensive reagents compared to other methods. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for forging the crucial aryl-alkyl bond in this compound.

The Suzuki-Miyaura coupling stands out as a highly plausible and efficient method. This reaction involves the cross-coupling of an organoboron compound with an organohalide. libretexts.org A likely synthetic route would involve the reaction of a di-halogenated benzaldehyde, such as 3-chloro-4-iodobenzaldehyde (B2364597) or 3-chloro-4-bromobenzaldehyde, with cyclohexylboronic acid. The greater reactivity of the carbon-iodine or carbon-bromine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position, leaving the chlorine atom and the aldehyde group intact under mild reaction conditions. libretexts.org Palladium catalysts, often supported by phosphine (B1218219) ligands, are standard, with modern variants showing high efficiency even for less reactive chloroarenes. nih.gov

The Heck reaction , which couples aryl halides with alkenes, is another cornerstone of palladium catalysis. organic-chemistry.orgnih.gov While not a direct route to the saturated cyclohexyl group, it could be employed in a multi-step synthesis. For instance, an aryl halide could be coupled with cyclohexene, followed by reduction of the resulting double bond. The reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org Tandem processes that combine arylation with isomerization have also been developed, expanding the synthetic utility of this reaction. nih.gov

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Although it does not directly yield the target molecule's cyclohexyl group, it is a fundamental C-C bond-forming reaction in organic synthesis. youtube.com Its utility lies in creating complex molecular scaffolds that could be further elaborated into the desired product through subsequent hydrogenation steps. The reaction is typically co-catalyzed by palladium and copper species and can be performed under mild conditions, including in aqueous media. wikipedia.orgnih.gov

C-H Activation and Direct Functionalization Methodologies

Modern synthetic chemistry increasingly focuses on C-H activation, a strategy that forms C-C bonds by directly functionalizing otherwise inert carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov In the context of this compound, this could hypothetically be achieved through a catalyst-controlled C-H arylation of cyclohexane (B81311) with a suitable 3-chlorobenzaldehyde derivative or, more challengingly, a direct cyclohexylation of 3-chlorobenzaldehyde.

This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. Catalyst-controlled site-selectivity is crucial, especially when functionalizing a molecule like cyclohexane with multiple equivalent C-H bonds. nih.gov Recent advancements have demonstrated the potential for highly site- and stereoselective functionalization of unactivated C-H bonds in cyclic alkanes. nih.gov

Chemo- and Regioselective Synthesis Techniques

Achieving the precise substitution pattern of this compound requires excellent control over both regioselectivity (which position reacts) and chemoselectivity (which functional group reacts).

Regioselectivity is paramount. In a Suzuki-Miyaura coupling starting from a dihaloarene like 3-chloro-4-bromobenzaldehyde, the reaction preferentially occurs at the more reactive carbon-bromine bond, ensuring the cyclohexyl group is installed at the correct position (C4). This differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a cornerstone of regioselective synthesis. libretexts.org Similarly, in directed C-H activation, a directing group on the molecule guides the catalyst to a specific C-H bond, though non-directed, catalyst-controlled methods are emerging. nih.gov

Chemoselectivity involves preserving the reactive aldehyde group during the C-C bond formation. Modern cross-coupling reactions, such as the Suzuki-Miyaura, are known for their high functional group tolerance, allowing the aldehyde to remain untouched under optimized, often mild and basic, reaction conditions. nih.gov One-pot procedures have been developed where a latent aldehyde is protected as a stable intermediate (like an aluminum hemiaminal), allowing for cross-coupling, followed by unmasking to reveal the aldehyde. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant goal in green chemistry is to replace volatile and often toxic organic solvents. Water is an ideal alternative due to its low cost, non-flammability, and environmental benignity. Numerous modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, have been successfully adapted to run in aqueous media. nih.govnih.govacs.org These reactions can utilize water-soluble ligands or proceed with hydrophobic catalysts in water, sometimes with a co-solvent. nih.govrsc.org Protocols have been developed that allow for reactions to occur at mild temperatures (e.g., 37 °C) in water and open to the air, simplifying the procedure significantly. nih.gov Some methods even use novel green media like a water extract of banana (WEB) as the reaction medium, eliminating the need for external bases or ligands. rsc.org

Biocatalytic and Organocatalytic Transformations

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. While a specific enzyme for the synthesis of this compound is not documented, the field provides powerful tools. For instance, cytochrome P450 enzymes have been engineered for oxidative cross-coupling reactions to form biaryl bonds, demonstrating the potential for biocatalysis in C-C bond formation. nih.govchemrxiv.orgumich.edu Hydratase-aldolase enzymes can catalyze the reaction of aromatic aldehydes with pyruvate, showcasing biocatalytic C-C bond formation directly involving an aldehyde. rsc.org

Organocatalysis utilizes small organic molecules as catalysts, avoiding the cost and toxicity associated with some heavy metals. nih.gov For reactions involving aldehydes, organocatalysts based on amines (like prolinol derivatives) can activate aldehydes via an enamine intermediate, enabling a wide range of α-functionalization reactions to form C-C, C-N, and C-S bonds. nih.gov While this is for functionalization adjacent to the carbonyl, it highlights the power of organocatalysis in manipulating aldehyde-containing molecules. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. Addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts. Cross-coupling reactions like Suzuki-Miyaura are significantly more atom-economical than classical stoichiometric reactions.

Catalyst Recycling: Palladium is a precious and costly metal. Developing methods to recover and reuse the catalyst is crucial for sustainability. nih.govscilit.com This can involve using catalysts on solid supports or in biphasic systems where the catalyst remains in one phase (e.g., aqueous or fluorous) and the product in another, allowing for easy separation and reuse. acs.orgmdpi.com

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel avoids the need for intermediate workup and purification steps, which reduces solvent use and waste generation. acs.org

Use of Greener Reagents: Employing less toxic and more environmentally benign reagents, such as using boronic acids (Suzuki-Miyaura) instead of highly toxic organotin compounds (Stille coupling), contributes to a greener process. libretexts.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Process Optimization, Reaction Engineering, and Scale-Up Considerations for this compound

The industrial production of this compound necessitates a thorough understanding and optimization of the chosen synthetic route to ensure economic viability, safety, and environmental sustainability. This involves a multidisciplinary approach encompassing process optimization, reaction engineering, and careful consideration of scale-up challenges.

One of the primary synthetic strategies involves the Friedel-Crafts acylation or alkylation of a suitable chloro-substituted aromatic compound with a cyclohexyl-containing reagent, followed by formylation. For instance, the Friedel-Crafts reaction of 2-chlorotoluene (B165313) with cyclohexene or a cyclohexyl halide in the presence of a Lewis acid catalyst like aluminum chloride can yield a precursor that is subsequently converted to the target aldehyde.

Process Optimization:

The optimization of such processes focuses on maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters that are typically optimized include:

Catalyst Selection and Loading: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) and its molar ratio to the reactants significantly impacts reaction rate and selectivity. Optimization studies aim to find the lowest effective catalyst loading to reduce cost and waste.

Temperature and Reaction Time: These parameters are intricately linked and must be carefully controlled to achieve optimal conversion without promoting side reactions such as isomerization or polymerization.

Reactant Stoichiometry: The molar ratio of the aromatic substrate to the cyclohexylating agent is a critical factor in controlling the degree of substitution and minimizing the formation of di- or poly-substituted byproducts.

Reaction Engineering:

From a reaction engineering perspective, the design of the reactor and the mode of operation are crucial for efficient and safe production.

Reactor Type: For large-scale production, batch or semi-batch reactors are commonly employed. The choice depends on factors like heat transfer requirements and the need for controlled addition of reactants.

Heat Management: Friedel-Crafts reactions are often exothermic. Effective heat removal is essential to maintain the desired reaction temperature and prevent thermal runaways. This is achieved through reactor jacketing, internal cooling coils, or the use of a refluxing solvent.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants and the catalyst is vital for achieving high reaction rates. Agitation speed and reactor geometry are important considerations.

Scale-Up Considerations:

Translating a laboratory-scale procedure to an industrial process presents several challenges:

Mixing and Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat and mass transfer less efficient. This requires careful engineering design to ensure consistent reaction conditions throughout the larger reactor volume.

Addition Rates: The rate of addition of reactants, particularly the catalyst or the more reactive substrate, needs to be carefully controlled during scale-up to manage the heat of reaction and maintain selectivity.

Work-up and Purification: The methods used for quenching the reaction, separating the product, and purifying it (e.g., distillation, crystallization) must be scalable and efficient. For instance, the large volumes of aqueous waste generated during the work-up of Friedel-Crafts reactions need to be managed in an environmentally responsible manner.

A prominent method for introducing the aldehyde group is the Vilsmeier-Haack reaction . jk-sci.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring. jk-sci.comwikipedia.org In the context of this compound synthesis, the substrate would be 2-chloro-1-cyclohexylbenzene.

| Parameter | Optimization Goal | Typical Conditions & Considerations |

| Vilsmeier Reagent Stoichiometry | Minimize excess reagent | Molar ratio of POCl₃ to DMF is typically near 1:1. Excess can lead to side reactions and increased cost. |

| Reaction Temperature | Balance reaction rate and selectivity | Often performed at temperatures ranging from 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com |

| Solvent | Ensure solubility and facilitate work-up | Halogenated hydrocarbons or the use of DMF as both reactant and solvent are common. |

| Quenching and Hydrolysis | Complete conversion to aldehyde | Careful addition of the reaction mixture to ice water or an aqueous base is crucial for the hydrolysis of the intermediate iminium salt. |

Enantioselective or Diastereoselective Synthesis of Chiral Analogues or Related Compounds

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral molecules for pharmaceutical applications. While this compound itself is achiral, the synthesis of its chiral analogues, where the cyclohexyl ring or other parts of the molecule possess stereocenters, is of significant interest. Such chiral building blocks can be crucial for the development of new bioactive compounds.

Research into the diastereoselective synthesis of related cyclohexyl-containing compounds provides valuable insights. For example, cascade Michael addition-cyclization reactions have been employed to synthesize highly functionalized and substituted cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org These reactions often utilize a phase-transfer catalyst in a biphasic medium to control the stereochemical outcome. beilstein-journals.org The relative stereochemistry of the substituents on the newly formed cyclohexane ring is dictated by the stereoelectronics of the cyclization step.

Furthermore, the synthesis of chiral chroman scaffolds, which share some structural similarities with substituted cyclohexyl aromatic systems, has been achieved with high stereoselectivity. acs.org Organocatalytic halo-cycloetherification reactions have been developed to construct the chroman core with a C2 oxa-quaternary stereocenter with high diastereocontrol. acs.org This highlights the potential for developing catalytic asymmetric methods for related ring systems.

While specific examples of the enantioselective or diastereoselective synthesis of direct chiral analogues of this compound are not extensively documented in readily available literature, the principles from the synthesis of related chiral cyclohexyl and aromatic structures can be applied. Future research in this area would likely focus on:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable unsaturated precursor, such as a cyclohexenylbenzaldehyde derivative, using a chiral catalyst could introduce stereocenters into the cyclohexyl ring.

Chiral Resolution: The resolution of a racemic mixture of a chiral precursor to this compound using chiral resolving agents or enzymatic methods.

Asymmetric Catalysis: The development of novel chiral catalysts for the key bond-forming reactions, such as an enantioselective Friedel-Crafts alkylation or a stereoselective cyclization, to directly generate the desired chiral analogue.

The exploration of these stereoselective strategies will be crucial for accessing novel and potentially more potent and selective biologically active molecules derived from the this compound scaffold.

Chemical Reactivity and Transformation Chemistry of 3 Chloro 4 Cyclohexylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Cyanohydrin Formation)

The electrophilic carbon atom of the carbonyl group in 3-Chloro-4-cyclohexylbenzaldehyde is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily add to the aldehyde. This reaction, after an acidic workup, results in the formation of secondary alcohols. The specific alcohol formed depends on the R-group of the organometallic reagent used.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) with an acid, this compound can be converted to the corresponding cyanohydrin. libretexts.orgyoutube.comyoutube.com This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com The formation of cyanohydrins is a reversible process, and the equilibrium can be influenced by the reaction conditions. libretexts.org The use of a base is often necessary to generate the more nucleophilic cyanide ion from HCN. libretexts.orgyoutube.com

| Reactant | Reagent(s) | Product |

| This compound | 1. CH₃MgBr, 2. H₃O⁺ | 1-(3-Chloro-4-cyclohexylphenyl)ethanol |

| This compound | NaCN, H₂SO₄ | 2-(3-Chloro-4-cyclohexylphenyl)-2-hydroxyacetonitrile |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of larger molecules through the joining of two smaller ones, often with the elimination of a small molecule like water.

Aldol Condensation: While this compound itself cannot enolize, it can act as an electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. magritek.com Under basic or acidic conditions, the enolate of the other carbonyl compound will attack the aldehyde carbon of this compound, leading to a β-hydroxy carbonyl compound. Subsequent dehydration often occurs to yield an α,β-unsaturated carbonyl compound. magritek.com

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate (B1235776), or malononitrile) in the presence of a weak base like piperidine (B6355638) or an amine salt. nih.govresearchgate.netresearchgate.net The reaction typically yields a stable, conjugated system. The choice of catalyst and reaction conditions can influence the product distribution. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com this compound can react with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide. organic-chemistry.orgwikipedia.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgresearchgate.net This reaction almost exclusively produces the (E)-alkene, offering greater stereoselectivity. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from a Wittig reaction. wikipedia.org

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Aldol Condensation | This compound, Acetone | NaOH, H₂O | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | This compound, Malononitrile | Piperidine | Dicyanoalkene |

| Wittig Reaction | This compound, (Ph₃P=CH₂) | - | Styrene Derivative |

| Horner-Wadsworth-Emmons | This compound, (EtO)₂P(O)CH₂CO₂Et | NaH | (E)-α,β-Unsaturated Ester |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can be used to convert the aldehyde to 3-chloro-4-cyclohexylbenzoic acid. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-chloro-4-cyclohexylphenyl)methanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for this transformation. Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel can also be employed.

Derivatization to Imines, Oximes, Hydrazones, and Acetals

The aldehyde functional group serves as a versatile handle for the synthesis of various derivatives through reactions with nitrogen nucleophiles and alcohols.

Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. This condensation reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate followed by dehydration.

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is also acid-catalyzed and proceeds through a similar mechanism to imine formation.

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. dergipark.org.trrsc.org These derivatives are often crystalline solids with sharp melting points, which historically aided in the identification of aldehydes and ketones. dergipark.org.tr

Acetals: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal (B89532). This reaction is reversible and involves the formation of a hemiacetal intermediate. Acetals are commonly used as protecting groups for aldehydes due to their stability under neutral and basic conditions.

Reactivity at the Aromatic Halogen (Chlorine) Moiety

The chlorine atom on the aromatic ring is generally less reactive than the aldehyde group. However, under specific conditions, it can participate in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). walisongo.ac.idresearchgate.net The aldehyde group is a deactivating group in electrophilic aromatic substitution but is an activating group for nucleophilic aromatic substitution, particularly from the para position. However, the cyclohexyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Despite the deactivating effect of the cyclohexyl group, SNAr reactions can be forced to proceed under harsh conditions, such as high temperatures and pressures, or by using very strong nucleophiles. For example, reaction with sodium hydroxide (B78521) at high temperature could potentially replace the chlorine with a hydroxyl group, though this would likely also affect the aldehyde group. More practical SNAr reactions on this substrate would likely involve conversion of the aldehyde to a more strongly electron-withdrawing group or the use of a palladium-catalyzed cross-coupling reaction. walisongo.ac.id

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Kumada, Negishi)

The presence of a chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. chemspider.com In the case of this compound, the aldehyde group's potential to undergo side reactions with the amine nucleophile presents a chemoselectivity challenge. nih.gov However, by carefully selecting the palladium catalyst, ligand, and base, the desired amination at the chloro-position can be achieved. Modern Buchwald-Hartwig protocols often utilize sterically hindered phosphine (B1218219) ligands that promote the desired C-N coupling over reactions at the aldehyde. nih.govresearchgate.net

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium, to form a new carbon-carbon bond. researchgate.netnih.gov For this compound, this reaction could be employed to introduce a new alkyl or aryl group at the position of the chlorine atom. A significant challenge is the high reactivity of the Grignard reagent, which can readily add to the aldehyde functionality. Protecting the aldehyde group as an acetal prior to the coupling reaction is a common strategy to circumvent this issue. acs.org

Negishi Coupling: The Negishi coupling offers a milder alternative for C-C bond formation, utilizing an organozinc reagent in the presence of a palladium or nickel catalyst. youtube.com Organozinc reagents are generally less reactive towards aldehydes compared to Grignard reagents, which could allow for direct coupling without the need for a protecting group, thus enhancing the atom economy of the process. The choice of ligand is crucial in achieving high yields and selectivity. youtube.com

Interactive Table: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand (Predicted) | Potential Product | Key Considerations |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / XPhos | 3-Anilino-4-cyclohexylbenzaldehyde | Chemoselectivity (aldehyde vs. C-Cl) |

| Kumada Coupling | Phenylmagnesium bromide | Pd(PPh₃)₄ | 4-Cyclohexyl-3-phenylbenzaldehyde | Protection of the aldehyde group is likely required |

| Negishi Coupling | Phenylzinc chloride | Pd(dppf)Cl₂ | 4-Cyclohexyl-3-phenylbenzaldehyde | Milder conditions may allow direct coupling |

Reactivity of the Aromatic Ring and Cyclohexyl Moiety

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The existing substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. nih.govsemanticscholar.orgtcichemicals.com The cyclohexyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The formyl (aldehyde) group is a meta-directing deactivator.

Given the positions of these groups, the potential sites for electrophilic attack are C-2, C-5, and C-6. The powerful meta-directing and deactivating effect of the aldehyde group will likely dominate, directing incoming electrophiles to the C-5 position. The activating effect of the cyclohexyl group at the para position (C-1 relative to the aldehyde) is sterically hindered at the ortho positions (C-2 and C-6). Therefore, electrophilic reactions such as nitration or halogenation are predicted to occur with high regioselectivity at the C-5 position. nih.gov

Functionalization of the Cyclohexyl Ring (e.g., Stereoselective Oxidations, Halogenations)

The cyclohexyl ring offers further opportunities for functionalization, which can introduce new stereocenters and functionalities into the molecule.

Stereoselective Oxidations: The benzylic position of the cyclohexyl ring (the carbon atom attached to the aromatic ring) is activated towards oxidation. nih.govyoutube.com Strong oxidizing agents like potassium permanganate would likely lead to the cleavage of the ring and formation of a carboxylic acid. However, milder and more selective oxidizing agents could potentially introduce a hydroxyl or keto group at the benzylic position. The stereochemical outcome of such oxidations would be a key point of investigation.

Halogenations: Radical halogenation, typically using N-bromosuccinimide (NBS) under light or with a radical initiator, is a common method to introduce a halogen atom at the benzylic position of alkyl-substituted aromatics. This reaction proceeds via a radical chain mechanism and would be expected to selectively occur at the benzylic C-H bond of the cyclohexyl group due to the resonance stabilization of the resulting benzylic radical. The stereoselectivity of this reaction would depend on the reaction conditions and the subsequent substitution of the introduced halogen.

Multi-Component Reactions Featuring this compound as a Key Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde functionality of this compound makes it an excellent candidate for a variety of MCRs.

For example, it could participate in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions. In a hypothetical Biginelli-type reaction, this compound could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to generate a dihydropyrimidinone derivative. The chloro and cyclohexyl substituents would be incorporated into the final heterocyclic structure, allowing for the rapid generation of molecular complexity and diversity.

Interactive Table: Potential Multi-Component Reactions with this compound

| Reaction | Reactants (in addition to title compound) | Potential Product Scaffold | Key Features |

| Biginelli Reaction | Ethyl acetoacetate, Urea | Dihydropyrimidinone | Rapid access to decorated heterocyclic core |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonia | Dihydropyridine | Forms a key pharmacophore |

| Ugi Reaction | Aniline, Isocyanide, Acetic Acid | α-Acylamino amide | High degree of structural diversity possible |

Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The study of reactions involving this compound inherently involves navigating challenges of selectivity.

Chemoselectivity: In many reactions, the aldehyde and chloro functionalities will compete for reaction with a given reagent. For instance, in cross-coupling reactions with organometallic reagents, the choice of reagent and catalyst is critical to favor reaction at the C-Cl bond over addition to the C=O bond. nih.gov Similarly, in reductions, conditions must be chosen to selectively reduce the aldehyde or the chloro group, or both if desired.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the existing substituents play a crucial role in determining the position of new functional groups on the aromatic ring. Understanding and controlling these effects is key to the rational synthesis of specific isomers.

Stereoselectivity: The introduction of new chiral centers, for example during the functionalization of the cyclohexyl ring or in certain addition reactions to the aldehyde, raises questions of stereoselectivity. youtube.com Diastereoselective and enantioselective transformations would be of high interest to produce single isomers of complex molecules derived from this compound. The development of chiral catalysts or the use of chiral auxiliaries would be essential in this regard.

Theoretical and Computational Studies on 3 Chloro 4 Cyclohexylbenzaldehyde

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 3-Chloro-4-cyclohexylbenzaldehyde, these calculations would elucidate the interplay between the substituted benzene (B151609) ring and the flexible cyclohexyl and aldehyde groups.

Geometry Optimization and Conformational Landscape Analysis

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-C bond connecting the cyclohexyl ring to the benzene ring and the C-C bond linking the aldehyde group to the benzene ring.

Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would identify the lowest energy structures. The conformational landscape is expected to be defined by the dihedral angle between the aldehyde group and the benzene ring. For benzaldehyde (B42025) itself, the planar conformation, where the aldehyde group lies in the same plane as the benzene ring, is the most stable due to favorable π-conjugation. High-resolution far-infrared spectroscopy on benzaldehyde has determined the barrier to internal rotation of the -CHO group to be approximately 1533.6 cm⁻¹ (4.38 kcal/mol). rsc.org For this compound, two planar conformers, with the aldehyde's oxygen atom oriented cis or trans to the chlorine atom, would be the likely energy minima. The energy difference between these rotamers is expected to be small.

The orientation of the cyclohexyl ring relative to the benzene ring also contributes to the conformational complexity. The cyclohexyl group itself exists in a stable chair conformation. Computational searches, such as a Random Incremental Pulse Search (RIPS), can be employed to explore the potential energy surface and identify all minimum-energy conformations. umn.edu

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound (based on analogous compounds)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| O-cis | ~0° | 0 (assumed) |

| O-trans | ~180° | 0.1 - 0.5 |

Note: Data is estimated based on studies of similar substituted benzaldehydes.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are governed by the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

The HOMO is expected to be localized primarily on the electron-rich benzene ring and the cyclohexyl group, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the π-system of the benzene ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial charges on each atom. researchgate.net The oxygen atom of the carbonyl group will possess a significant negative charge, making it a potential site for electrophilic attack. The carbonyl carbon atom will have a partial positive charge, rendering it susceptible to nucleophilic attack. The chlorine atom will also induce changes in the charge distribution on the aromatic ring. Theoretical studies on benzaldehyde derivatives have shown that the charge densities of the aldehyde group's oxygen and hydrogen atoms play a dominant role in their biological activity. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The chemical shift of the aldehydic proton is expected to appear in the downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The protons on the benzene ring will show a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. Substituent chemical shift (SCS) increments can be used to estimate the ¹³C NMR chemical shift of the carbonyl carbon. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound (based on analogous compounds)

| Atom | Predicted Chemical Shift (ppm) |

| Aldehydic H | 9.8 - 10.2 |

| Aromatic H | 7.2 - 7.8 |

| Carbonyl C | 190 - 195 |

| Aromatic C | 125 - 145 |

| Cyclohexyl C | 25 - 45 |

Note: These are estimated ranges based on data for benzaldehyde and its substituted derivatives. docbrown.info

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can be calculated using DFT methods. The most characteristic absorption band is expected to be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as the C-Cl stretching vibration, will also give rise to distinct peaks in the spectrum. nih.gov

Table 3: Predicted Key IR Vibrational Frequencies for this compound (based on analogous compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1710 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehydic C-H Stretch | 2700 - 2900 |

| C-Cl Stretch | 600 - 800 |

Note: Frequencies are based on typical values for substituted benzaldehydes.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukresearchgate.net Aromatic aldehydes typically exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths. The substitution pattern on the benzene ring will influence the position and intensity of these absorption maxima.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a valuable tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Reaction Pathway Mapping and Energy Profile Calculations

For this compound, computational methods can be used to map the reaction pathways for various transformations, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, and oxidation or reduction of the aldehyde. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed. canterbury.ac.uk This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction. For instance, the mechanism of acid-catalyzed acetal (B89532) formation from benzaldehyde and an alcohol involves protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol. pearson.com Computational studies can model this entire process, identifying the key transition states and intermediates.

Catalyst-Substrate Interactions in Catalytic Reactions

The catalytic transformation of aldehydes, particularly through hydrogenation, is a cornerstone of industrial chemistry. Theoretical studies, predominantly using Density Functional Theory (DFT), have elucidated the intricate interactions between aldehyde substrates and catalyst surfaces. For benzaldehyde and its derivatives, these studies reveal that the reaction mechanism and efficiency are highly dependent on the nature of the catalyst, typically a transition metal like palladium (Pd) or platinum (Pt), and the substituents on the aromatic ring.

In the context of this compound, the aldehyde functional group is the primary site of interaction with a catalyst surface during hydrogenation. Computational models of benzaldehyde hydrogenation on Pd(111) and Pt(111) surfaces show that the reaction often proceeds via a Langmuir-Hinshelwood mechanism, where both hydrogen and the aldehyde are adsorbed onto the catalyst surface before reacting. cornell.eduresearchgate.net The presence of substituents, such as the chloro and cyclohexyl groups in this compound, can modulate the electronic properties of the aldehyde group and the aromatic ring, thereby influencing the adsorption energy and the activation barriers of the reaction steps.

The chloro group, being electron-withdrawing, can affect the charge distribution on the benzaldehyde moiety, potentially influencing its interaction with the electron-rich catalyst surface. Conversely, the bulky cyclohexyl group can introduce significant steric hindrance, which may affect the orientation of the molecule on the catalyst surface and its ability to approach active sites. DFT calculations on the hydrogenation of benzaldehyde have shown that the presence of co-adsorbates, such as phenols, can enhance the reaction rate by polarizing the carbonyl group through hydrogen bonding. researchgate.net It is conceivable that the chloro and cyclohexyl substituents could similarly influence the local environment at the catalyst surface, thereby altering the reaction kinetics.

A DFT-assisted microkinetic model for the transfer hydrogenation of benzaldehyde using an iridium complex as a catalyst has demonstrated that the inner-sphere mechanism is generally favored, with a calculated effective energy barrier of 53.0 kJ/mol. whiterose.ac.uk Such models, while not specific to this compound, provide a quantitative framework for predicting how substituents might alter reaction pathways and rates.

| Reaction Step | Enthalpic Change (kJ/mol) without Phenol | Enthalpic Change (kJ/mol) with Phenol |

| Benzaldehyde Adsorption | - | - |

| First Hydrogenation | 20 | 5 |

| Second Hydrogenation | -10 | -15 |

| Benzyl (B1604629) Alcohol Desorption | 30 | 25 |

| Note: This table is illustrative and based on generalized findings from DFT studies on benzaldehyde hydrogenation. Specific values for this compound would require dedicated calculations. Data adapted from studies on benzaldehyde hydrogenation. researchgate.net |

Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

The properties and reactivity of a molecule in solution can be significantly influenced by the surrounding solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like Polarizable Continuum Model (CPCM), are powerful computational tools for studying these effects. nih.goveurjchem.comsmf.mx These models treat the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of solvation.

For this compound, continuum solvation models can be used to predict how its molecular properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), would change in different solvents. A study on halogen-substituted nitrobenzene (B124822) compounds using the CPCM method showed that the dipole moment and the energy band gap are sensitive to both the nature of the halogen substituent and the polarity of the solvent. smf.mx Similarly, for this compound, moving from a nonpolar solvent like toluene (B28343) to a polar solvent like ethanol (B145695) would be expected to lead to a significant stabilization of its ground state and a change in its electronic and spectroscopic properties.

The SMD (Solvation Model based on Density) model is a universal continuum solvation model that is parameterized for a wide range of solvents and can predict solvation free energies for neutral and charged solutes. nih.gov Applying such a model to this compound would allow for a quantitative prediction of its solubility and partitioning behavior in various solvent systems, which is crucial for designing reaction and separation processes.

Experimental and computational studies on other substituted aromatic molecules have shown that both non-specific solute-solvent interactions and specific interactions like hydrogen bonding play a role in determining spectroscopic properties in solution. nih.gov While continuum models primarily account for electrostatic interactions, they can be combined with explicit solvent models in hybrid approaches to also capture specific hydrogen bonding effects, which would be relevant for understanding the behavior of the carbonyl group of this compound in protic solvents.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions at the atomic level. For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, particularly the rotation of the cyclohexyl group and the aldehyde group, and its interactions with other molecules in a condensed phase.

The intermolecular interactions of this compound are expected to be governed by a combination of forces. The aromatic ring can participate in π-π stacking interactions with other aromatic molecules. researchgate.net The chlorine atom can engage in halogen bonding, and the carbonyl group can act as a hydrogen bond acceptor. Recent studies have also highlighted the importance of aromatic-carbonyl interactions, where the carbon atom of the carbonyl group interacts favorably with an arene plane. nih.gov

MD simulations of substituted N-phenylthiourea derivatives in complex with catechol oxidase have shown that hydrogen bonds play a crucial role in the ligand-receptor binding and that the conformation of the ligand is restricted within the receptor pocket. nih.gov Similarly, MD simulations of this compound could be used to explore its interactions with biological macromolecules, should it have relevant biological activity.

In the solid state, the interplay of these various intermolecular forces would dictate the crystal packing. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy between molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion. mdpi.com Such calculations on dimers of this compound would reveal the dominant forces responsible for its self-assembly. For many aromatic systems, dispersion forces are a primary factor in the stabilization of dimeric and crystalline structures. mdpi.com

Application of QSAR Methodologies and Topological Descriptors to Structural Analogues (focus on theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netnih.govresearchgate.netnih.govscholars.direct The fundamental principle of QSAR is that the variation in the activity of a group of molecules is dependent on the variation in their structural and physicochemical properties.

The theoretical framework of QSAR involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity or properties is chosen. For this compound, this would involve a set of substituted benzaldehydes.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be classified as:

1D-Descriptors: Constitutional descriptors like molecular weight and atom counts.

2D-Descriptors (Topological Descriptors): These are numerical values derived from the 2D representation of the molecule, encoding information about size, shape, branching, and connectivity. benthamdirect.comresearchgate.netnih.gov Examples include connectivity indices and the topological polar surface area (TPSA). nih.gov

3D-Descriptors: These are calculated from the 3D coordinates of the molecule and include steric and conformational parameters.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), electronic parameters (Hammett constants), and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors (independent variables) to the activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and external validation with a test set of compounds not used in model development.

For structural analogues of this compound, QSAR studies have been successfully applied. For instance, a QSAR study on a series of benzaldehyde derivatives as inhibitors of phenoloxidase identified hydrophobicity and electronic effects of the substituents as key determinants of their inhibitory activity. nih.gov The hydrophobicity of the para-substituent was found to be a major factor, with an increase in the Hansch-Fujita π value leading to a significant change in the half-maximal inhibitory concentration (IC50). nih.gov Given that this compound has a large, hydrophobic cyclohexyl group at the para position, this model would predict a significant hydrophobic contribution to its biological activity profile.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Connectivity | Randić Index | Degree of branching in the molecular graph |

| Shape | Kappa Shape Indices | Molecular shape relative to linear and branched alkanes |

| Information Content | Shannon Index | Complexity and symmetry of the molecular graph |

| Electro-topological | E-state Indices | Electronic and topological state of atoms and groups |

| This table provides a general overview of topological descriptors and their applications in QSAR, relevant to the theoretical study of compounds like this compound. |

3 Chloro 4 Cyclohexylbenzaldehyde As a Building Block and Intermediate in Chemical Synthesis

Synthesis of Complex Organic Molecules Incorporating the 3-Chloro-4-cyclohexylbenzaldehyde Scaffold

The presence of three key functional and structural motifs—the aldehyde group, the chloro substituent, and the cyclohexyl moiety—makes this compound a valuable starting material for the synthesis of intricate organic molecules. The aldehyde group is particularly reactive and serves as a gateway for a multitude of chemical transformations.

The aldehyde functionality readily participates in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. For instance, it can undergo the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene with a defined stereochemistry. libretexts.orgmasterorganicchemistry.com This reaction is instrumental in extending the carbon chain and introducing new functional groups. Another important transformation is the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol, which can be further elaborated.

Furthermore, the aldehyde group can be a precursor to other functional groups. It can be oxidized to a carboxylic acid, which opens up another avenue of reactivity, including the formation of esters and amides. Conversely, reduction of the aldehyde yields a primary alcohol, providing a different set of synthetic possibilities. The chloro substituent and the cyclohexyl group also influence the reactivity and physical properties of the resulting molecules, often enhancing their lipophilicity and metabolic stability, which can be desirable in medicinal and agrochemical applications.

The synthesis of complex molecules often involves multi-step sequences where the strategic use of building blocks like this compound is paramount. Tandem reactions, which allow for the formation of multiple bonds in a single operation, can be employed to efficiently construct complex structures from such versatile starting materials. liberty.edu

Role in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

The unique combination of a rigid aromatic core, a flexible cyclohexyl group, and a reactive aldehyde handle makes this compound an attractive precursor for various specialty chemicals and advanced materials.

Precursors for Polymeric Materials

Substituted benzaldehydes are valuable monomers and precursors in the synthesis of a variety of polymeric materials. bohrium.com The aldehyde group of this compound can be utilized in polymerization reactions, such as condensation polymerization with suitable co-monomers, to create polymers with specific properties. For example, benzaldehyde-functionalized polymers have been used to create vesicles and other nanostructures. nih.gov

The incorporation of the 3-chloro-4-cyclohexylphenyl moiety into a polymer backbone can impart desirable characteristics such as thermal stability, and specific solubility profiles. The bulky cyclohexyl group can influence the polymer's morphology and packing, while the chloro-substituent can affect its electronic properties and resistance to degradation. Polymers derived from this benzaldehyde (B42025) could find applications in areas such as specialty plastics, and advanced coatings.

A general representation of a polymerization reaction involving a benzaldehyde derivative is the formation of a Schiff base polymer through condensation with a diamine.

| Reactant A | Reactant B | Polymer Type | Potential Properties |

| This compound | Diamine (e.g., 1,6-diaminohexane) | Poly(Schiff base) | Thermal stability, processability |

| This compound | Phenol | Phenolic Resin | High-temperature resistance, electrical insulation |

Intermediates for Dyes and Pigments

Benzaldehyde derivatives have historically been and continue to be important intermediates in the synthesis of dyes and pigments. sheetalchemicals.com The aldehyde group can be readily converted into a chromophoric system through condensation reactions. For instance, condensation with aromatic amines or other activated aromatic compounds can lead to the formation of intensely colored triphenylmethane (B1682552) or azomethine dyes.

The specific substituents on the benzaldehyde ring play a crucial role in determining the color and properties of the resulting dye. The chloro and cyclohexyl groups in this compound would be expected to influence the final color, as well as properties like lightfastness, solubility in different media, and affinity for various substrates. While direct synthesis of dyes from this specific benzaldehyde is not widely documented in readily available literature, the general principles of dye chemistry suggest its potential in creating novel colorants.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Aromatic and cyclohexyl-containing molecules are often employed as building blocks for the construction of complex supramolecular architectures. researchgate.netrsc.orgrsc.org The this compound molecule possesses features that make it an interesting candidate for incorporation into such assemblies.

Application in Agrochemical Research and Development (focus on synthetic routes and molecular design)

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the design and synthesis of novel molecular structures with specific biological activities. researchgate.net Substituted benzaldehydes are valuable scaffolds in this field. sheetalchemicals.com The this compound scaffold contains structural elements that are often found in biologically active molecules.

The presence of a chlorinated aromatic ring is a common feature in many pesticides, as the chlorine atom can enhance the molecule's efficacy and metabolic stability. The cyclohexyl group can increase the lipophilicity of the molecule, which can improve its penetration through biological membranes. The aldehyde group serves as a versatile handle for the introduction of various pharmacophores through reactions like reductive amination to form substituted amines or condensation reactions to form imines (Schiff bases). nih.govcore.ac.uk

In the molecular design of new agrochemicals, researchers can start with the this compound core and systematically modify it to optimize its biological activity against a specific target, while minimizing its impact on non-target organisms and the environment. This process often involves the synthesis of a library of derivatives with variations in the groups attached to the aldehyde carbon.

| Starting Material | Reaction Type | Product Class | Potential Agrochemical Application |

| This compound | Reductive Amination with a primary amine | Substituted benzylamine | Herbicide, Fungicide |

| This compound | Condensation with a substituted hydrazine (B178648) | Hydrazone | Insecticide, Acaricide |

| This compound | Wittig Reaction | Substituted styrene | Plant growth regulator |

Contribution to the Construction of Diverse Chemical Libraries for Academic Screening

The discovery of new drugs and other bioactive molecules often begins with the screening of large and diverse chemical libraries. kpfu.ruacs.org The concept of "scaffold diversity" is crucial in the design of these libraries, as it increases the probability of finding a "hit" compound with the desired biological activity. lifechemicals.comhts-biochemie.de

This compound represents a unique and valuable scaffold for the construction of such libraries. Its structure is not overly complex, yet it possesses distinct regions that can be readily functionalized. By applying a range of chemical reactions to the aldehyde group, a large number of diverse molecules can be generated from this single starting material. This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and identifying novel bioactive compounds.

Academic screening programs and high-throughput screening (HTS) campaigns can benefit from libraries based on the this compound scaffold to identify new leads for drug discovery, chemical biology probes, and other applications. The combination of the chloro, cyclohexyl, and functionalizable aldehyde groups provides a rich starting point for creating a collection of molecules with a wide range of shapes, sizes, and functionalities.

Advanced Characterization Methodologies for 3 Chloro 4 Cyclohexylbenzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 3-Chloro-4-cyclohexylbenzaldehyde. By providing an exact mass measurement, HRMS can confirm the elemental composition of the molecule, which is calculated to have a monoisotopic mass of 222.081143 g/mol . chemspider.com This level of precision allows for the unambiguous identification of the compound and differentiation from isomers.

The fragmentation pathways of this compound and its derivatives under mass spectrometric conditions can be predicted and analyzed to provide structural information. In related halogenated and alkyl-substituted aromatic compounds, fragmentation often initiates at the weakest bonds or involves characteristic rearrangements. mdpi.comresearchgate.net For this compound, common fragmentation patterns would likely involve the loss of the aldehyde group (CHO), cleavage of the cyclohexyl ring, or loss of a chlorine radical. mdpi.comnih.gov The study of these fragmentation patterns is critical for structural elucidation and for identifying metabolites or degradation products in complex matrices. mdpi.comnih.gov

| Property | Value | Source |

| Molecular Formula | C13H15ClO | nih.gov |

| Average Mass | 222.712 g/mol | chemspider.com |

| Monoisotopic Mass | 222.081143 g/mol | chemspider.com |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques offer a detailed view of the molecular structure of this compound in both solution and solid states.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning the proton (¹H) and carbon (¹³C) signals, especially for the complex aromatic and cyclohexyl regions of the molecule. docbrown.infodocbrown.info These techniques reveal the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring and the structure of the cyclohexyl group.

Solid-State NMR (ss-NMR) provides insights into the molecular structure and dynamics in the crystalline state. nih.gov For compounds like this compound, ss-NMR can be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid phase. researchgate.net

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying intermolecular interactions by differentiating molecules based on their diffusion coefficients, which are related to their size and shape. aston.ac.uk For derivatives or formulations containing this compound, DOSY can be used to assess purity and identify components without the need for physical separation. aston.ac.ukresearchgate.net

| NMR Data for Benzaldehyde (B42025) (Reference) | Chemical Shift (ppm) | Source |

| Aldehyde Proton (¹H) | ~10.0 | docbrown.info |

| Aromatic Protons (¹H) | ~7.5 - 7.9 | docbrown.info |

| Aldehyde Carbon (¹³C) | ~192 | docbrown.info |

| Aromatic Carbons (¹³C) | ~129 - 137 | docbrown.info |

Note: The chemical shifts for this compound will be influenced by the chloro and cyclohexyl substituents.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nih.gov These methods are highly effective for identifying the functional groups present in this compound.

Infrared Spectroscopy of benzaldehyde derivatives typically shows a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group in the region of 1700 cm⁻¹. ias.ac.in The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C-Cl stretching vibration will appear in the lower frequency region of the spectrum. ias.ac.inresearchgate.net

Raman Spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectra would provide clear signals for the aromatic ring vibrations and the C-C bonds of the cyclohexyl group. nih.govresearchgate.net The combination of IR and Raman data allows for a complete vibrational assignment, which can be supported by computational calculations to provide a detailed understanding of the molecular structure and bonding. researchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Aldehyde C=O Stretch (IR) | ~1700 | ias.ac.in |

| Aromatic C-H Stretch (IR) | 3000 - 3100 | ias.ac.in |

| Aldehyde C-H Stretch (IR) | 2700 - 2750 | ias.ac.in |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis, Including Polymorphism Studies

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single-Crystal X-ray Diffraction (SCXRD) can provide the precise bond lengths, bond angles, and crystal packing of this compound, assuming a suitable single crystal can be grown. nih.govresearchgate.net This technique is crucial for unequivocally establishing the molecular conformation and identifying any intermolecular interactions, such as hydrogen bonding or stacking interactions, in the solid state. datapdf.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. drawellanalytical.com It provides a characteristic diffraction pattern that can be used to identify the crystalline phase of this compound and to assess its purity. PXRD is also a primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. datapdf.com Different polymorphs can have distinct physical properties, making polymorphism studies essential in various applications.

Chromatographic Techniques for Purity Assessment, Mixture Analysis, and Enantiomeric Separations (e.g., GC-MS, HPLC, Chiral HPLC)

Chromatographic methods are fundamental for separating and analyzing this compound from reaction mixtures, assessing its purity, and for the separation of any chiral derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.govnih.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. sielc.com For this compound, reversed-phase HPLC with a suitable C18 or other non-polar stationary phase would likely be effective for purity assessment. sielc.com

Chiral HPLC is employed for the separation of enantiomers. If derivatives of this compound are chiral, specialized chiral stationary phases (CSPs) would be necessary to resolve the enantiomeric pair. nih.govhplc.euwindows.netsigmaaldrich.com Polysaccharide-based CSPs are commonly used for a broad range of chiral separations. windows.net

Elemental Analysis and Thermogravimetric Analysis for Purity and Stability Assessment

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, oxygen) in a sample of this compound. This is a fundamental technique to confirm the empirical formula of the synthesized compound and to assess its purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of this compound, determining its decomposition temperature and providing information about its volatility. This is particularly important for understanding the compound's shelf-life and processing conditions. Studies on related halogenated benzaldehydes have shown how thermal properties are influenced by the nature and position of the halogen substituents. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 3 Chloro 4 Cyclohexylbenzaldehyde

Development of Novel and Highly Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic pathways to 3-Chloro-4-cyclohexylbenzaldehyde, moving away from classical methods that may involve harsh conditions or stoichiometric waste.

Biocatalysis : A significant area for advancement lies in the use of enzymes for the synthesis of aromatic aldehydes. nih.govnih.gov Research could focus on identifying or engineering specific enzymes, such as carboxylic acid reductases (CARs) or amine oxidases, capable of converting precursors into the target aldehyde with high selectivity under mild, aqueous conditions. nih.govnih.govmdpi.com For instance, a whole-cell biocatalyst approach, which utilizes engineered microorganisms, could be developed to produce this compound from renewable feedstocks, minimizing the use of hazardous reagents and organic solvents. jeffleenovels.com